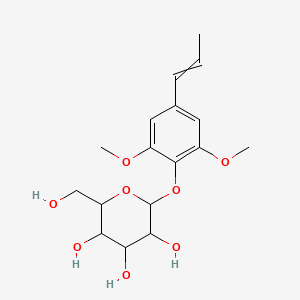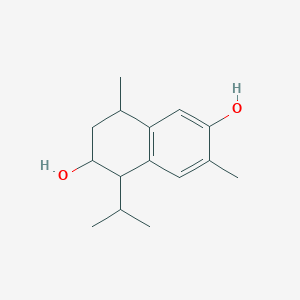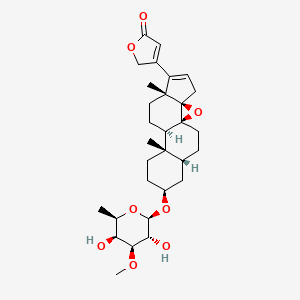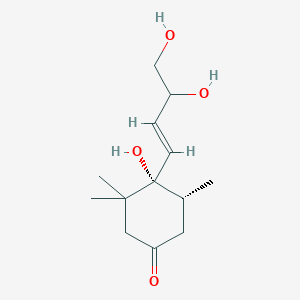
2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of analogs to the specified compound, particularly focusing on modifications to enhance biological activity while mitigating rapid metabolism, has been reported. For example, the synthesis of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs, aimed at blocking hydroxylation and extending duration time through structural modifications, has been explored. These compounds were synthesized via reductive amination of substituted phenoxyacetones with substituted phenylethylamines, showcasing a methodology that could be adapted for the synthesis of the target compound (Xi et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds related to the target molecule has been elucidated using techniques such as X-ray crystallography. For instance, the crystal structures of certain phenyl- and benzodioxol-substituted propanediones have been determined, revealing insights into their molecular conformations and interactions, which could provide a basis for understanding the structure of the target compound (Ng et al., 1994).
Chemical Reactions and Properties
The reactivity and chemical properties of related compounds have been studied, such as the facile autoxidation of phenyl-substituted cyclopropanes, which may offer parallels to the oxidative behavior of the target compound. The proposed mechanisms and the influence of substituents on reactivity could be relevant for understanding the chemical reactions involving the target compound (Creary et al., 1999).
Physical Properties Analysis
The physical properties of structurally similar compounds, such as solubility, melting points, and crystalline structure, can provide insights into the expected physical characteristics of the target compound. Studies on compounds like 2,2-dimethyl-5-[3-(4-methylphenyl)-2-propenylidene]-1,3-dioxane-4,6-dione offer valuable data on how structural features influence physical properties (Low et al., 2002).
Chemical Properties Analysis
The chemical behavior of the target compound, including its reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, can be inferred from studies on similar molecules. Research into the reactivity of compounds like 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester provides a foundation for understanding the chemical properties of the target compound (Pimenova et al., 2003).
Wissenschaftliche Forschungsanwendungen
Novel Polymer Synthesis
Studies have shown that compounds with structural similarities to 2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol can be used in the synthesis of novel copolymers. For instance, electrophilic trisubstituted ethylenes, including alkoxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, have been copolymerized with styrene, indicating potential applications in creating materials with unique properties like high thermal stability and decreased chain mobility due to the high dipolar character of the trisubstituted ethylene monomer unit (Kharas et al., 2013).
Biodegradation and Environmental Remediation
Research on the biodegradation of environmental pollutants such as Bisphenol A (BPA) highlights the potential application of similar compounds in environmental remediation. Laccase enzymes, hosted in reverse micelles, have shown high efficiency in degrading hydrophobic phenolic pollutants, suggesting that structurally related compounds could be utilized to enhance biodegradability in non-aqueous media (Chhaya & Gupte, 2013).
Lignin Valorization
The compound's structural features, closely related to those found in lignin model compounds, underscore its relevance in lignin valorization research. Studies on the β-O-4 bond cleavage during the acidolysis of lignin model compounds provide insights into the mechanisms that could be exploited for the efficient depolymerization of lignin, offering pathways to transform lignin into valuable biochemicals (Yokoyama, 2015).
Advanced Material Development
Compounds with similar structures have been utilized in the synthesis of advanced materials. For example, the preparation of new phenol-based acyclic ligands with double sets of coordination sites demonstrates the application in creating ligands for metal complexation, which could be used in catalysis or material science (Ghaffarinia & Golchoubian, 2005).
Eigenschaften
IUPAC Name |
2-(2,6-dimethoxy-4-prop-1-enylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O8/c1-4-5-9-6-10(22-2)16(11(7-9)23-3)25-17-15(21)14(20)13(19)12(8-18)24-17/h4-7,12-15,17-21H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLGCAQIENQSSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Diphenylmethyl)-1,1-bis[(E)-3-phenylprop-2-enyl]piperazinium-d8 Chloride](/img/no-structure.png)


